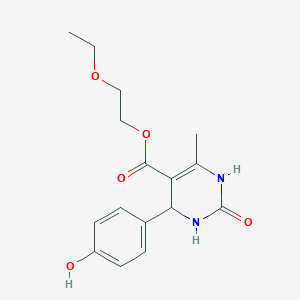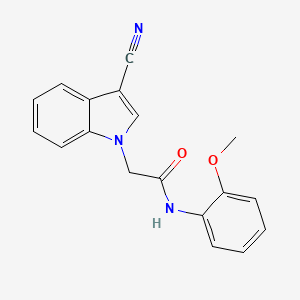![molecular formula C19H24O3 B4983871 2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)
2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene, commonly known as Bisoprolol, is a beta-blocker medication that is primarily used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing the workload on the heart and lowering blood pressure.
Wirkmechanismus
Bisoprolol works by selectively blocking beta-1 receptors in the heart and blood vessels. This reduces the effects of adrenaline on the heart, resulting in a decrease in heart rate and contractility, and a reduction in blood pressure.
Biochemical and physiological effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate and contractility, thereby decreasing the workload on the heart. It also dilates blood vessels, reducing peripheral resistance and lowering blood pressure. Bisoprolol has been shown to improve cardiac function and reduce the risk of cardiovascular events in patients with heart failure and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bisoprolol has several advantages for use in lab experiments. It is a well-established and widely used beta-blocker medication, with a known mechanism of action and established therapeutic potential. However, there are also some limitations to its use in lab experiments. Bisoprolol may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results. Additionally, the use of Bisoprolol in lab experiments may not accurately reflect the complex pathophysiology of cardiovascular diseases in humans.
Zukünftige Richtungen
There are several potential future directions for research on Bisoprolol. One area of interest is the development of more selective beta-blockers that target specific beta-receptor subtypes. Another area of interest is the investigation of the effects of Bisoprolol on other physiological systems, such as the immune system and the nervous system. Additionally, there is ongoing research on the use of Bisoprolol in combination with other medications for the treatment of cardiovascular diseases.
Synthesemethoden
Bisoprolol can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of 1,4-dimethylbenzene, which is then reacted with 2-bromo-1-(3-methoxyphenoxy)propane to produce 2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
Bisoprolol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. Several clinical trials have demonstrated the efficacy of Bisoprolol in reducing blood pressure, improving cardiac function, and reducing the risk of cardiovascular events such as heart attack and stroke.
Eigenschaften
IUPAC Name |
2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-9-10-16(2)19(13-15)22-12-5-4-11-21-18-8-6-7-17(14-18)20-3/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUGZOCSRJRBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)
![1-{[3-(1-azocanylcarbonyl)-1H-pyrazol-5-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B4983813.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4983823.png)
![2-methoxyethyl 1-ethyl-6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4983828.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4983840.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4983848.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4983856.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4983863.png)
